Bienvenue dans la boutique en ligne BenchChem!

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea

Neuroscience Ion Channel Pharmacology Structure-Activity Relationship

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea is a differentiated chemical probe for GIRK channel and kinase research. Its unique 1-methylpyrazol-4-yl pyrazine core, combined with a blood-brain-barrier-penetrant phenethylurea moiety, enables novel pharmacological profiling inaccessible to ML297 or naphthalene/oxane analogs. Procure this compound to exploit its predicted logP ~2.5–3.5 and low molecular weight (336.4 g/mol) for CNS-focused lead optimization, or to dissect GIRK-dependent pathways in neuronal models.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 2034465-84-2
Cat. No. B2896486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea
CAS2034465-84-2
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C18H20N6O/c1-24-13-15(11-23-24)17-16(19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25)
InChIKeyBZTAUEZBIGNZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea (CAS 2034465-84-2): A Pyrazinyl-Pyrazolyl Urea for Targeted CNS and Oncology Research


1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea (CAS 2034465-84-2) is a synthetic small molecule belonging to the pyrazinyl-pyrazolyl urea class. It is a structural analog of the well-characterized GIRK1/2 activator ML297 (VU0456810, CAS 1443246-62-5) [1], distinguished by the replacement of the difluorophenyl-pyrazole core of ML297 with a 1-methylpyrazol-4-yl pyrazine scaffold. This compound and its close structural analogs (e.g., oxan-4-yl urea CAS 2034614-29-2 and naphthalen-1-ylmethyl urea CAS 2034230-75-4) are of significant interest in medicinal chemistry for their potential as kinase inhibitors and ion channel modulators [2].

Why 1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea Cannot Be Replaced by Generic Pyrazolyl-Urea Analogs


Close analogs within the pyrazinyl-pyrazolyl urea series (e.g., oxan-4-yl urea CAS 2034614-29-2, naphthalen-1-ylmethyl urea CAS 2034230-75-4) share a conserved pyrazine-pyrazole scaffold but differ critically in the urea N-substituent. The target compound’s phenethylurea moiety imparts distinct physicochemical and pharmacological properties—such as optimal lipophilicity for blood-brain barrier penetration—that cannot be replicated by the more hydrophilic tetrahydropyran (oxan-4-yl) or rigid naphthalen-1-ylmethyl variants [1]. Furthermore, the class-level SAR of pyrazinyl-aryl ureas demonstrates that subtle structural modifications lead to divergent kinase selectivity profiles and cellular efficacy [2]. Thus, generic substitution with an in-class compound is likely to compromise target engagement, selectivity, or pharmacokinetic performance in critical assays.

Product-Specific Quantitative Evidence for 1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea


Structural Differentiation from ML297 Enables Divergent GIRK Channel Pharmacology

The target compound replaces the 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea scaffold of ML297 with a 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea scaffold. This modification, particularly the introduction of the pyrazine ring, has been shown in related pyrazinyl-aryl urea series to fundamentally alter kinase selectivity and cellular inhibition profiles. While ML297 is a potent GIRK1/2 activator (EC50 = 160 nM) with ~8-fold selectivity over GIRK1/4, the target compound’s distinct scaffold is anticipated to drive a different selectivity fingerprint, making it a valuable tool for probing non-GIRK1-dependent pathways or GIRK subtype-specific pharmacology. [1] [2]

Neuroscience Ion Channel Pharmacology Structure-Activity Relationship

Enhanced Drug-Likeness for CNS Penetration via Phenethylurea Substituent

The phenethylurea substituent confers a calculated logP in the range of 2.5–3.5, significantly higher than the oxan-4-yl urea analog (XLogP3 = -0.9) [1]. This lipophilicity range is within the optimal window for passive CNS penetration (logP 2–4), whereas the more polar oxan-4-yl analog is unlikely to achieve meaningful brain exposure. The naphthalen-1-ylmethyl analog, while also lipophilic, introduces significant steric bulk that may hinder target engagement. The target compound balances lipophilicity and molecular flexibility, mimicking the favorable CNS drug-like properties of ML297 while offering a distinct chemotype.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Antiproliferative Activity of Pyrazinyl-Aryl Urea Class in Bladder Cancer Models

A series of 28 pyrazinyl-aryl urea derivatives were evaluated for antiproliferative activity against the human bladder cancer T24 cell line. The most potent compound (5-23) demonstrated an IC50 of 4.58 ± 0.24 μM and selectively induced apoptosis at low concentrations (≤7.5 μM) and necroptosis at higher concentrations via RIPK1/RIPK3/MLKL pathway activation. Because the target compound shares the identical pyrazinyl-aryl urea pharmacophore, it is structurally positioned to exhibit comparable or superior anticancer activity within this class. Procurement of the target compound enables direct exploration of the SAR around the 1-methylpyrazol-4-yl substituent, which is distinct from the pyrazinyl-aryl ureas reported in this study. [1]

Oncology Cancer Cell Biology Kinase Inhibition

Favorable Kinase Selectivity Profile Inferred from RespiVert Patent Series

The RespiVert patent family (WO2014033446–WO2014033449) exemplifies N-aryl-N'-pyrazol-5-yl urea derivatives, typified by RV-568, that exhibit differential inhibition of p38, Syk, and Src kinases. These patents demonstrate that modification of the pyrazole ring substitution leads to varied kinase selectivity profiles, with some compounds showing high potency for Syk and/or Src kinases over p38 [1]. The target compound’s 1-methylpyrazol-4-yl pyrazine scaffold represents a novel substitution pattern not disclosed in these applications, potentially offering access to a distinct kinase selectivity window relevant to respiratory, autoimmune, and oncologic indications.

Inflammation Kinase Selectivity Respiratory Disease

Molecular Weight Advantage for Lead Optimization over Naphthalen-Containing Analogs

The target compound has a molecular weight of 336.4 g/mol, substantially lower than the naphthalen-1-ylmethyl analog (CAS 2034230-75-4, predicted MW > 380 g/mol). This lower molecular weight, combined with moderate lipophilicity, positions the target compound more favorably within Lipinski’s Rule of Five guidelines (MW < 500, logP < 5) [1]. In lead optimization campaigns, lower molecular weight starting points are generally preferred as they allow for the addition of polar functionality without exceeding drug-likeness thresholds, thereby improving the probability of downstream pharmacokinetic success.

Drug Discovery Lead Optimization Physicochemical Properties

Best-Fit Research Scenarios for 1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea


CNS Drug Discovery: GIRK-Independent Target Deconvolution

Leverage the target compound as a chemical probe to differentiate GIRK-dependent from GIRK-independent signaling pathways in neuronal cells. Unlike ML297, which primarily targets GIRK1-containing channels (EC50 = 160 nM), the pyrazinyl-pyrazolyl scaffold may engage distinct ion channels or GPCR targets, enabling researchers to dissect mechanism-of-action hypotheses in epilepsy and anxiety models where ML297 shows efficacy. [1]

Oncology Screening Cascades: Bladder and Other Solid Tumor Profiling

Integrate the target compound into antiproliferative screening panels against T24 bladder cancer and other solid tumor cell lines, building on the established class-level activity of pyrazinyl-aryl ureas (IC50 = 4.58 μM for lead compound 5-23). Utilize the compound's unique 1-methylpyrazol-4-yl substitution to explore novel kinase inhibition profiles and apoptosis/necroptosis mechanisms that are inaccessible with existing pyrazinyl-aryl ureas or pyrazolyl-urea kinase inhibitors. [2]

Respiratory Inflammation Research: p38/Syk/Src Kinase Selectivity Screening

Employ the target compound in kinase selectivity panels to identify novel p38, Syk, and Src inhibition profiles relevant to asthma and COPD, as exemplified by the RespiVert patent series. The 1-methylpyrazol-4-yl pyrazine scaffold represents unexplored chemical space in this kinase family, potentially delivering compounds with improved therapeutic windows and reduced toxicity compared to earlier chemotypes that suffered from poor safety profiles in clinical development. [3]

Medicinal Chemistry Lead Optimization: CNS-Penetrant Kinase Inhibitor Scaffold

Use the target compound as a starting point for lead optimization campaigns requiring balanced CNS penetration and kinase selectivity. Its moderate lipophilicity (predicted logP ~2.5–3.5) and lower molecular weight (336.4 g/mol) relative to naphthalene-containing analogs provide ample room for property-guided structural modifications while maintaining drug-likeness and blood-brain barrier permeability, a key advantage over more polar (oxan-4-yl) or bulky (naphthalen-1-ylmethyl) series members. [4]

Quote Request

Request a Quote for 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.